Mesaconic acid
Overview
Description
Mesaconic acid is one of several isomeric carboxylic acids obtained from citric acid . It is a colorless solid and has a role as a human metabolite and a plant metabolite . It is a dicarboxylic acid and a dicarboxylic fatty acid .
Synthesis Analysis
Mesaconic acid is prepared from citric acid, which is first converted to itaconic anhydride by dehydration and decarboxylation . Itaconic acid anhydride is isomerized to citraconic anhydride, which is hydrolyzed and the resulting acid further isomerized under acid-catalysis to give mesaconic acid .Molecular Structure Analysis
Mesaconic acid has a molecular formula of C5H6O4 . Its molecular weight is 130.10 g/mol . The IUPAC name for Mesaconic acid is (E)-2-methylbut-2-enedioic acid .Chemical Reactions Analysis
Mesaconic acid is involved in the biosynthesis of vitamin B12 . It is a competitive inhibitor of fumarate reduction . The compound has been considered as a renewable precursor to the commodity chemical methacrylic acid .Physical And Chemical Properties Analysis
Mesaconic acid has a density of 1.31 g/cm^3 . Its melting point is between 204 to 205 °C , and it decomposes at a boiling point of 250 °C .Scientific Research Applications
Postharvest Quality and Disease Management
Research indicates that compounds like methyl salicylate (MeSA), a derivative related to mesaconic acid through biosynthetic pathways, are effective in managing postharvest quality and diseases in fruits. Preharvest application of MeSA, acetyl salicylic acid (ASA), and salicylic acid (SA) on table grapes was found to enhance the fruit's resistance against Botrytis cinerea, a common fungal pathogen, through the stimulation of the antioxidant system. These treatments led to higher total acidity, increased content of bioactive compounds, and higher activity of antioxidant enzymes in treated fruits compared to controls, demonstrating their potential in reducing postharvest spoilage and enhancing fruit quality (García-Pastor et al., 2020).
Plant Defense Mechanisms
Essential oils and their components, such as methyl salicylate (MeSA), play significant roles in plant defense mechanisms against microbial pathogens. A study on the model plant Arabidopsis thaliana revealed that foliar treatments with Gaultheria procumbens essential oil, predominantly composed of MeSA, induced defense responses and enhanced resistance against the fungal pathogen Colletotrichum higginsianum. This indicates that MeSA can be metabolized in plant tissues to salicylic acid, triggering immunity and potentially offering a biocontrol strategy against plant diseases (Vergnes et al., 2014).
Agricultural Productivity and Pest Management
The application of MeSA has also been explored for improving agricultural productivity and pest management. For instance, field testing of methyl salicylate for the recruitment and retention of beneficial insects in grapes and hops showed promising results. MeSA, released from controlled-release dispensers, significantly attracted predatory insects, leading to a reduction in pest populations and enhancing biological control in agricultural settings. This approach highlights the potential of using MeSA as a natural strategy to improve crop protection and sustainability (James & Price, 2004).
Biotechnological Production of Dicarboxylic Acids
In biotechnology, mesaconic acid has been highlighted for its potential in bio-based production. Research focusing on the ethylmalonyl-CoA pathway (EMCP)-derived dicarboxylic acids, including mesaconic acid, has made significant progress in utilizing alternative carbon sources like methanol for sustainable production. Optimizations in the process, such as reducing undesired flux and increasing product precursor pool sizes, have led to increased concentrations of mesaconic acid, demonstrating its viability for industrial applications and the production of biotechnologically inaccessible monomers (Sonntag et al., 2015).
Future Directions
properties
IUPAC Name |
(E)-2-methylbut-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEGQIOMVPPMNR-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883407 | |
Record name | 2-Butenedioic acid, 2-methyl-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mesaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
26.3 mg/mL at 18 °C | |
Record name | Mesaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Mesaconic acid | |
CAS RN |
498-24-8, 498-23-7, 7407-59-2 | |
Record name | Mesaconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-24-8 | |
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Record name | Mesaconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498248 | |
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Record name | mesaconic acid | |
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Record name | Citraconic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32949 | |
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Record name | 2-Butenedioic acid, 2-methyl-, (2E)- | |
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Record name | 2-Butenedioic acid, 2-methyl-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883407 | |
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Record name | Mesaconic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.146 | |
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Record name | 2-methyl-2-butenedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MESACONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90UTM639KK | |
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Record name | Mesaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 202 °C | |
Record name | Mesaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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